Welcome to the BenchChem Online Store!
molecular formula C9H12O2 B3055235 2-[2-(Hydroxymethyl)phenyl]ethanol CAS No. 6346-00-5

2-[2-(Hydroxymethyl)phenyl]ethanol

Cat. No. B3055235
M. Wt: 152.19 g/mol
InChI Key: LXZAAAUGPREPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07951954B2

Procedure details

Manganese(IV) oxide (1.43 g) was added to a solution of 2-(2-hydroxymethyl-phenyl)-ethanol (0.5 g) in dichloromethane (25 mL) and stirred for 18 hours under nitrogen. The reaction was filtered through celite, the filter pad washed with dichloromethane (2×20 mL), and the combined filtrates evaporated. Purification on silica, eluting with a gradient of iso-hexane:ethyl acetate [1:0 to 4:1], afforded the subtitle compound as a yellow oil (263 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][OH:11]>ClCCl.[O-2].[Mn+4].[O-2]>[CH:2]1([OH:1])[C:3]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:9][CH2:10][O:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)CCO
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.43 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
the filter pad washed with dichloromethane (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated
CUSTOM
Type
CUSTOM
Details
Purification on silica
WASH
Type
WASH
Details
eluting with a gradient of iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.